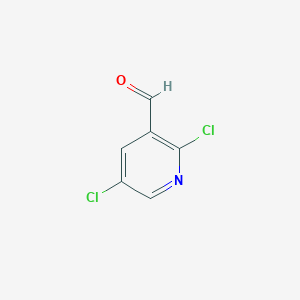

2,5-Dichloronicotinaldehyde

Description

Properties

IUPAC Name |

2,5-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHUAOWEHGGIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620987 | |

| Record name | 2,5-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176433-49-1 | |

| Record name | 2,5-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,5-Dichloronicotinaldehyde, a key intermediate in the development of novel pharmaceutical and agrochemical agents. This document details the synthesis of the precursor, 2,5-dichloropyridine, from various starting materials and outlines a viable route for its subsequent formylation to yield the target aldehyde. Methodologies for key experiments are provided, and quantitative data is summarized for comparative analysis.

Synthesis of the Precursor: 2,5-Dichloropyridine

The efficient synthesis of 2,5-dichloropyridine is a critical first step. Several routes have been established, with the choice of method often depending on the availability and cost of starting materials, desired scale, and safety considerations. Here, we compare three prominent synthetic pathways.

Comparative Analysis of 2,5-Dichloropyridine Synthesis Methods

| Parameter | Method 1: From Maleic Diester | Method 2: From 2-Chloropyridine | Method 3: From 2-Aminopyridine |

| Starting Material | Maleic Diester (e.g., Diethyl maleate), Nitromethane | 2-Chloropyridine | 2-Aminopyridine |

| Key Intermediates | 2,5-Dihydroxypyridine | 2-Alkoxy-5-chloropyridine | 2-Amino-5-chloropyridine, Diazonium salt |

| Overall Yield | High | Moderate | Moderate |

| Purity | High (>99%) | High (after purification) | Moderate to High |

| Advantages | High yield and purity, environmentally friendly. | Readily available starting material. | Utilizes classical, well-established reactions. |

| Disadvantages | Multi-step process. | Formation of isomeric byproducts requiring separation. | Use of potentially hazardous reagents (e.g., nitrites). |

Experimental Protocols for 2,5-Dichloropyridine Synthesis

Method 1: Synthesis from Maleic Diester

This modern approach offers high yields and purity through a multi-step process involving condensation, cyclization, and chlorination.

Part 1: Synthesis of 2,5-Dihydroxypyridine

-

Condensation: To a solution of diethyl maleate (1.0 eq) and nitromethane (1.0 eq) in a suitable solvent, add a catalytic amount of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Heat the mixture to facilitate the condensation reaction.

-

Hydrogenation and Cyclization: The crude condensation product is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This step effects both the reduction of the nitro group and subsequent cyclization to form 2,5-dihydroxypyridine.

-

Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization to yield 2,5-dihydroxypyridine.

Part 2: Synthesis of 2,5-Dichloropyridine

-

Chlorination: 2,5-Dihydroxypyridine (1.0 eq) is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically at an elevated temperature.

-

Work-up: Upon completion of the reaction, the excess phosphorus oxychloride is carefully quenched, and the reaction mixture is neutralized.

-

Purification: The crude 2,5-dichloropyridine is extracted with an organic solvent and purified by distillation or recrystallization to afford the final product.

Caption: Synthesis of 2,5-Dichloropyridine from Maleic Diester.

Synthesis of this compound

The introduction of a formyl group at the 3-position of the 2,5-dichloropyridine ring is the final key transformation. A highly effective method for this is ortho-metalation followed by quenching with a formylating agent.

Proposed Synthesis Pathway: Lithiation and Formylation

This method involves the regioselective deprotonation of 2,5-dichloropyridine using a strong organolithium base, followed by the introduction of the aldehyde functionality using N,N-dimethylformamide (DMF).

Quantitative Data (Predicted)

| Parameter | Value |

| Starting Material | 2,5-Dichloropyridine |

| Key Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |

| Expected Yield | Moderate to High (Requires optimization) |

| Purity | High (after purification) |

Experimental Protocol for the Formylation of 2,5-Dichloropyridine

Note: This is a general procedure and requires optimization for this specific substrate to achieve the desired regioselectivity and yield.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2,5-dichloropyridine (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi, ~1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the low temperature. The reaction mixture is stirred at this temperature for a period to ensure complete lithiation. The position of lithiation is directed by the chloro and nitrogen substituents.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, >1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for a specified time before being gradually warmed to room temperature.

-

Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Caption: Proposed synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. The presented protocols and data are intended to serve as a starting point for laboratory synthesis and further process development. Researchers are encouraged to consult the primary literature for more detailed information and to optimize reaction conditions for their specific needs.

An In-depth Technical Guide to the Synthesis of 2,5-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 2,5-Dichloronicotinaldehyde, a key building block in the development of novel pharmaceutical and agrochemical agents. This document details a robust two-stage synthetic pathway, commencing with the synthesis of the precursor 2,5-dichloropyridine, followed by its regioselective formylation. Detailed experimental protocols are provided, and quantitative data is summarized for clarity.

I. Overview of the Synthetic Strategy

The preparation of this compound is most effectively achieved through a two-step process. The initial stage involves the synthesis of 2,5-dichloropyridine from readily available starting materials. Subsequently, a directed ortho-metalation (DoM) strategy is employed to introduce a formyl group at the 3-position of the pyridine ring.

Figure 1: Overall synthetic workflow for this compound.

II. Data Presentation: Quantitative Analysis of Synthetic Steps

The following table summarizes the key quantitative data for the synthesis of 2,5-dichloropyridine and a projected protocol for the subsequent formylation to yield this compound.

| Step | Reaction | Starting Material(s) | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Condensation | Diethyl maleate, Nitromethane | DBU | - | 65-70 | 5 | - | - |

| 2 | Hydrogenation & Cyclization | Product from Step 1 | Pd/C, H₂ | Methanol | 30-35 | 10 | 91.5 (for 2,5-dihydroxypyridine)[1] | 99.7[1] |

| 3 | Chlorination | 2,5-Dihydroxypyridine | POCl₃ | - | 145 | 4 | 94.3[1] | 99.5[1] |

| 4 | Formylation (Proposed) | 2,5-Dichloropyridine | n-BuLi, DMF | THF | -78 to RT | 2-3 | 60-70 (Estimated) | >95 (after purification) |

III. Experimental Protocols

A. Synthesis of 2,5-Dichloropyridine

This procedure is adapted from a patented, high-yield method.[1]

Step 1 & 2: Condensation and Hydrogenation/Cyclization to 2,5-Dihydroxypyridine

-

To a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add diethyl maleate (86.1 g, 0.5 mol), nitromethane (30.5 g, 0.5 mol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.8 g).

-

Heat the mixture with stirring to 65-70 °C and maintain this temperature for 5 hours.

-

After the reaction, cool the mixture to 20-25 °C.

-

Add methanol (200 g) and a palladium on carbon catalyst (1.8 g) to the flask.

-

Pressurize the flask with hydrogen gas to 0.1-0.3 MPa.

-

Heat the reaction mixture to 30-35 °C and stir for 10 hours.

-

Upon completion, replace the hydrogen atmosphere with nitrogen gas three times.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate by evaporation to dryness.

-

Add methyl tertiary butyl ether (100 g) to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.

Step 3: Chlorination to 2,5-Dichloropyridine

-

In a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (200 g) and 2,5-dihydroxypyridine (22.0 g, 0.2 mol).

-

Heat the reaction mixture to 145 °C and stir for 4 hours.

-

After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into 300 g of ice water with vigorous stirring.

-

Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.

-

Extract the product three times with 50 g portions of dichloromethane.

-

Combine the organic phases and wash with 30 g of saturated brine solution.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine as a pale yellow powder.

B. Proposed Synthesis of this compound via Directed ortho-Metalation

This proposed protocol is based on established principles of directed ortho-metalation and formylation of halogenated pyridines.

Figure 2: Proposed workflow for the formylation of 2,5-Dichloropyridine.

-

In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,5-dichloropyridine (1.48 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

In a separate flame-dried flask, dissolve anhydrous N,N-dimethylformamide (DMF, 1.1 g, 15 mmol) in anhydrous THF (10 mL).

-

Add the DMF solution dropwise to the lithiated pyridine solution at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

IV. Signaling Pathways and Logical Relationships

The regioselectivity of the formylation step is governed by the principles of directed ortho-metalation. The nitrogen atom of the pyridine ring and the chlorine atom at the 2-position act as directing groups, facilitating the deprotonation at the C3 position by the organolithium base.

Figure 3: Logical relationship in the DoM and formylation step.

This technical guide provides a comprehensive framework for the synthesis of this compound. The provided protocols, data, and diagrams are intended to aid researchers in the efficient and safe production of this valuable chemical intermediate.

References

An In-depth Technical Guide to 2,5-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloronicotinaldehyde is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique structural features, including the reactive aldehyde group and the dichlorinated pyridine ring, make it a valuable building block for the synthesis of a wide range of heterocyclic compounds, particularly those with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 176433-49-1 | [1] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| Appearance | White to light green solid (Predicted for isomers) | [1] |

| Boiling Point | 268.2 ± 35.0 °C (Predicted for isomer 4,6-dichloronicotinaldehyde) | [1] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted for isomer 4,6-dichloronicotinaldehyde) | [1] |

| pKa | -1.17 ± 0.10 (Predicted for isomer 4,6-dichloronicotinaldehyde) | [1] |

Synthesis and Purification

The synthesis of dichlorinated nicotinaldehydes typically involves the oxidation of the corresponding dichloronicotinyl alcohol. A general protocol for a related isomer, 4,6-dichloronicotinaldehyde, is provided below, which can be adapted for the synthesis of the 2,5-dichloro isomer.

Experimental Protocol: Synthesis of Dichloronicotinaldehyde

Reaction: Oxidation of (Dichloropyridin-3-yl)methanol

Materials:

-

(2,5-Dichloropyridin-3-yl)methanol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂) or Trichloromethane (CHCl₃)

-

Celite

Procedure:

-

Dissolve (2,5-Dichloropyridin-3-yl)methanol in a suitable solvent such as dichloromethane or trichloromethane in a round-bottom flask.[1]

-

Add an excess of manganese dioxide to the solution (e.g., 10 molar equivalents).[1]

-

Heat the reaction mixture to reflux (around 75 °C for trichloromethane) and stir for several hours (e.g., 12 hours).[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.[1]

-

Filter the reaction mixture through a pad of Celite to remove the manganese dioxide.[1]

-

Wash the Celite pad with the solvent used in the reaction.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.[1]

Purification

The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton (likely in the range of 9.5-10.5 ppm) and the two aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), as well as signals for the carbon atoms of the dichlorinated pyridine ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically appearing in the region of 1680-1715 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.00 g/mol ), along with characteristic isotopic peaks due to the presence of two chlorine atoms.[1]

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the two chlorine substituents on the pyridine ring.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation: to form the corresponding carboxylic acid (2,5-dichloronicotinic acid).

-

Reduction: to yield the corresponding alcohol ((2,5-dichloropyridin-3-yl)methanol).

-

Wittig reaction: to form alkenes.

-

Condensation reactions: with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives. These reactions are fundamental in building more complex heterocyclic systems.

Reactivity of the Dichlorinated Pyridine Ring

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chlorine atoms is influenced by their position relative to the nitrogen atom and the electron-withdrawing aldehyde group. This allows for the selective introduction of various functional groups, such as amines, alkoxides, and thiols, providing a pathway to a diverse range of substituted pyridine derivatives.

Logical Flow of Synthetic Utility

The dual reactivity of this compound makes it a valuable synthon in medicinal chemistry for the construction of novel heterocyclic scaffolds.

Caption: Synthetic utility of this compound.

Stability and Handling

Like many chlorinated organic compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be a stable compound under normal laboratory conditions but may be sensitive to strong oxidizing and reducing agents. For long-term storage, it is advisable to keep it in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a key chemical intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery and development. Its versatile reactivity allows for the construction of diverse molecular architectures. This guide provides a foundational understanding of its chemical properties and synthetic utility, aiming to facilitate further research and application in the scientific community. Further experimental validation of its physical and spectral properties is encouraged to build a more complete profile of this important building block.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinaldehyde, with the CAS number 176433-49-1, is a halogenated pyridine derivative.[1] Compounds of this class are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activities. The presence of two chlorine atoms and an aldehyde group on the pyridine ring makes it a valuable intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, as well as antiviral and anticancer drug candidates.[2] This technical guide provides a summary of the known physical properties of this compound, outlines experimental protocols for its characterization, and presents a general workflow for the analysis of such novel chemical entities.

Core Physical Properties

Quantitative data on the physical properties of this compound is limited, with some values being predicted through computational models. Experimental determination is crucial for a precise understanding of its behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [3][4] |

| Appearance | White to light yellow solid | [2] |

| Purity (HPLC) | ≥ 98% | [2] |

| Boiling Point | 268.2 ± 35.0 °C (Predicted) | [3][5] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [3][5] |

| pKa | -1.17 ± 0.10 (Predicted) | [3][5] |

| Solubility | Soluble in common organic solvents.[2] | - |

Experimental Protocols

Representative Synthesis: Oxidation of (2,5-Dichloropyridin-3-yl)methanol

This protocol is adapted from the synthesis of 4,6-dichloronicotinaldehyde and represents a plausible method for the preparation of this compound.

Materials:

-

(2,5-Dichloropyridin-3-yl)methanol

-

Manganese dioxide (activated)

-

Dichloromethane (anhydrous)

-

Diatomaceous earth

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve (2,5-Dichloropyridin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add activated manganese dioxide (10 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for dichloromethane) with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide.

-

Wash the filter cake with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Characterization Protocols

Following synthesis and purification, the identity and purity of the compound should be confirmed using a suite of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

2. Mass Spectrometry (MS):

-

Electron Ionization (EI) or Electrospray Ionization (ESI): Analyze the sample to determine the molecular weight and fragmentation pattern, which provides further confirmation of the structure.

3. Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR) to identify characteristic functional groups, such as the carbonyl (C=O) stretch of the aldehyde and C-Cl stretches.

4. Melting Point Determination:

-

Use a calibrated melting point apparatus to determine the melting range of the solid compound. A sharp melting range is indicative of high purity.

General Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

References

An In-Depth Technical Guide to 2,5-Dichloronicotinaldehyde (CAS: 176433-49-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinaldehyde, with the Chemical Abstracts Service (CAS) number 176433-49-1, is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug development. Its unique structural features, comprising a pyridine ring substituted with two chlorine atoms and an aldehyde group, provide multiple reactive sites for the synthesis of complex heterocyclic compounds. This guide offers a comprehensive overview of its chemical properties, a plausible synthetic route, potential applications in drug discovery, and proposed experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₆H₃Cl₂NO. The key quantitative data for this compound are summarized in the table below. It is important to note that while some physical properties are available from chemical suppliers, experimental spectroscopic data is not widely published.

| Property | Value | Reference(s) |

| CAS Number | 176433-49-1 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO | [1][2] |

| Molecular Weight | 176.00 g/mol | [1][2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 89-92 °C | [1] |

| Boiling Point | 256 °C | [1] |

| Purity (typical) | ≥97% | [4] |

Estimated Spectroscopic Data:

Given the absence of published experimental spectra, the following are estimated chemical shifts for ¹H and ¹³C NMR, and characteristic IR absorption bands based on the structure of this compound and data for analogous compounds.

| ¹H NMR (Estimated) | Chemical Shift (ppm) |

| Aldehydic proton (-CHO) | 9.5 - 10.5 |

| Aromatic proton (H-4) | 8.0 - 8.5 |

| Aromatic proton (H-6) | 8.5 - 9.0 |

| ¹³C NMR (Estimated) | Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | 185 - 195 |

| C-Cl | 140 - 155 |

| C-H | 120 - 140 |

| Quaternary Carbon | 145 - 160 |

| Infrared (IR) Spectroscopy (Estimated) | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (aldehyde) | 1690 - 1715 |

| C=N and C=C stretch (pyridine ring) | 1400 - 1600 |

| C-Cl stretch | 600 - 800 |

Synthesis and Experimental Protocols

Synthesis of 2,5-Dichloropyridine (Precursor)

A simple and environmentally friendly method for preparing 2,5-dichloropyridine has been patented, which involves the condensation of a maleic diester with nitromethane, followed by hydrogenation and cyclization, and finally chlorination[5].

Experimental Protocol (based on Patent CN109721529B):

Step 1: Condensation of Diethyl Maleate and Nitromethane

-

To a four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add diethyl maleate, nitromethane, and a catalytic amount of an organic base (e.g., DBU).

-

Heat the mixture with stirring at 65-70 °C for 5 hours.

-

After the reaction, cool the mixture to room temperature.

Step 2: Hydrogenation and Cyclization to 2,5-Dihydroxypyridine

-

Add methanol and a hydrogenation catalyst (e.g., palladium on carbon) to the reaction mixture.

-

Pressurize the flask with hydrogen gas (0.1-0.3 MPa).

-

Heat the mixture to 30-35 °C and stir for 10 hours.

-

After the reaction is complete, replace the hydrogen atmosphere with nitrogen.

-

Filter the mixture to remove the catalyst and concentrate the filtrate to dryness.

-

Recrystallize the residue from a suitable solvent (e.g., methyl tertiary butyl ether) to obtain 2,5-dihydroxypyridine.

Step 3: Chlorination to 2,5-Dichloropyridine

-

In a four-neck flask, add 2,5-dihydroxypyridine to a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture (e.g., to 145 °C) for several hours.

-

After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into ice water and neutralize with an aqueous base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic phases, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield 2,5-dichloropyridine.

Synthesis of 2,5-Dichloropyridine.

Proposed Formylation of 2,5-Dichloropyridine

The introduction of an aldehyde group onto the pyridine ring at the 3-position can likely be achieved through a formylation reaction, such as the Vilsmeier-Haack reaction. This reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][6].

Proposed Experimental Protocol (General Vilsmeier-Haack Reaction):

-

Preparation of the Vilsmeier reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

-

Formylation: To the prepared Vilsmeier reagent, add a solution of 2,5-dichloropyridine in DMF.

-

Heat the reaction mixture (e.g., to 80 °C) for several hours.

-

Work-up: Pour the cooled reaction mixture into ice-cold water and stir vigorously.

-

Neutralize the solution with a base (e.g., sodium acetate or sodium hydroxide).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Proposed Vilsmeier-Haack Formylation.

Applications in Drug Development

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The aldehyde group can undergo various reactions such as condensation, Wittig reactions, and reductive amination, while the chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.

While specific drugs derived from this compound are not prominently documented, its structural motifs are present in many pharmacologically active compounds. For instance, the dichloropyridine core is a key feature in some kinase inhibitors and other therapeutic agents[7]. The aldehyde functionality provides a handle for constructing more complex heterocyclic systems, which are prevalent in many drug classes.

A closely related compound, 5-bromonicotinaldehyde, is a key precursor in the synthesis of inhibitors for the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer), which are implicated in cancer progression and drug resistance. The synthetic strategy often involves the conversion of the aldehyde group to an oxime, followed by further functionalization and cyclization reactions. The halogen atom serves as a handle for cross-coupling reactions to introduce molecular diversity. It is highly probable that this compound could be utilized in similar synthetic strategies to develop novel kinase inhibitors.

The general reactivity of this compound allows for its potential use in the synthesis of:

-

Kinase Inhibitors: The pyridine scaffold can act as a hinge-binder in the ATP-binding pocket of kinases.

-

Antiviral and Anticancer Agents: The dichloropyridine moiety is a known pharmacophore in various antiviral and anticancer compounds.

-

Agrochemicals: 2,5-Dichloropyridine is a known intermediate in the synthesis of neonicotinoid insecticides, highlighting the broader utility of this chemical class in bioactive compound synthesis[2].

References

- 1. 2,5-Dichloropyridine-3-carbaldehyde | Properties, Uses, Safety, Supplier China [pipzine-chem.com]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. 2,5-dichloropyridine-3-carbaldehyde - CAS:176433-49-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

Synthesis of 2,5-Dichloronicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,5-dichloronicotinaldehyde, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. This document details the key starting materials, experimental protocols, and quantitative data associated with its synthesis, offering a comparative analysis of the viable pathways.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal strategies, each commencing from readily accessible precursors.

Route A: Formylation of 2,5-Dichloropyridine. This approach involves the direct introduction of a formyl group (-CHO) at the 3-position of the 2,5-dichloropyridine ring. The Vilsmeier-Haack reaction is a well-established and effective method for this transformation.

Route B: Reduction of 2,5-Dichloronicotinic Acid Derivatives. This strategy entails the reduction of a carboxylic acid derivative, typically the acyl chloride (2,5-dichloronicotinoyl chloride), to the corresponding aldehyde. The Rosenmund reduction is a classic and suitable method for this selective conversion.

Below, we delve into the specifics of each route, including the synthesis of the necessary starting materials.

Route A: Synthesis via Formylation of 2,5-Dichloropyridine

This pathway hinges on the successful synthesis of the key intermediate, 2,5-dichloropyridine, followed by its formylation.

Synthesis of the Starting Material: 2,5-Dichloropyridine

Several methods exist for the preparation of 2,5-dichloropyridine, with varying starting materials, yields, and complexities.

This modern and efficient route offers high yields and purity.[1][2][3]

Experimental Protocol:

-

Step 1: Condensation and Cyclization. To a four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add nitromethane (0.5 mol), diethyl maleate (0.5 mol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.8 g).[1] Heat the mixture to 65-70°C for 5 hours.[1] After cooling, add methanol (200 g) and a palladium on carbon (Pd/C) catalyst (1.8 g).[1] Pressurize the flask with hydrogen gas to 0.1-0.3 MPa and heat to 30-35°C for 10 hours.[1] After completion, filter the catalyst and concentrate the filtrate to dryness. Recrystallize the residue from methyl tertiary butyl ether to yield 2,5-dihydroxypyridine.[1]

-

Step 2: Chlorination. In a four-neck flask, add phosphorus oxychloride (200 g) and 2,5-dihydroxypyridine (0.2 mol). After the reaction, recover excess phosphorus oxychloride by distillation under reduced pressure.[1] Slowly pour the residue into ice water and neutralize to pH 7-9 with 40% aqueous sodium hydroxide.[1] Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.[1]

Quantitative Data for 2,5-Dichloropyridine Synthesis (from Maleic Diester):

| Parameter | Value | Reference |

| Yield of 2,5-dihydroxypyridine | 93.1 - 94.0% | [3] |

| Purity of 2,5-dihydroxypyridine | 99.7 - 99.8% | [3] |

| Overall Yield of 2,5-dichloropyridine | ~88.6% | [2] |

| Purity of 2,5-dichloropyridine | >99% | [2] |

This classical route involves chlorination followed by a Sandmeyer reaction.[2][4]

Experimental Protocol:

-

Step 1: Chlorination. Dissolve 2-aminopyridine in concentrated hydrochloric acid.[2] Add a chlorinating agent, such as N-chlorosuccinimide (NCS), and stir at a controlled temperature.[5]

-

Step 2: Diazotization and Sandmeyer Reaction. Dissolve the resulting 2-amino-5-chloropyridine in an acidic solution and cool to 0-5°C. Add a solution of sodium nitrite to form the diazonium salt.[2][5] Add this cold solution to a solution of copper(I) chloride in hydrochloric acid.[2][4] Warm the mixture to complete the reaction. Isolate the 2,5-dichloropyridine by extraction and purify by distillation or crystallization.[2]

Quantitative Data for 2,5-Dichloropyridine Synthesis (from 2-Aminopyridine):

| Parameter | Value | Reference |

| Overall Yield | ~58% | [2] |

This multi-step process involves alkoxylation, chlorination, and purification.[4]

Experimental Protocol:

-

Step 1: Alkoxylation. React 2-chloropyridine with an alcohol (e.g., n-butanol) in the presence of a base at elevated temperatures.[4]

-

Step 2: Chlorination. Chlorinate the resulting 2-alkoxypyridine with gaseous chlorine in an aqueous suspension.[4]

-

Step 3: Treatment with Vilsmeier-Haack Reagent. Treat the isomer mixture with a Vilsmeier-Haack reagent.[4]

-

Step 4: Purification. Subject the resulting mixture of 2,5- and 2,3-dichloropyridine to steam distillation and subsequent crystallization from an alcohol/water mixture to obtain pure 2,5-dichloropyridine.[4]

Quantitative Data for 2,5-Dichloropyridine Synthesis (from 2-Chloropyridine):

| Parameter | Value | Reference |

| Overall Yield | 62-80% | [2] |

| Purity | Up to 100% after crystallization | [4] |

Formylation of 2,5-Dichloropyridine

The Vilsmeier-Haack reaction is the method of choice for this transformation.

Experimental Protocol (General):

-

Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]

-

Formylation: The electron-rich aromatic substrate, in this case, 2,5-dichloropyridine, is added to the pre-formed or in situ generated Vilsmeier reagent. The reaction mixture is stirred, often with heating, to facilitate the electrophilic aromatic substitution.

-

Work-up: The reaction is quenched with an aqueous solution (e.g., sodium acetate solution or water) to hydrolyze the intermediate iminium salt to the final aldehyde product.[6] The product is then isolated by extraction and purified by chromatography or crystallization.

Quantitative Data for Vilsmeier-Haack Formylation:

| Parameter | Value | Reference |

| General Yield Range | 77% (for a generic substrate) | [6] |

Logical Relationship for Route A

Caption: Synthetic pathways to this compound via formylation.

Route B: Synthesis via Reduction of 2,5-Dichloronicotinic Acid Derivatives

This pathway involves the preparation of 2,5-dichloronicotinic acid or its acyl chloride, followed by a selective reduction to the aldehyde.

Synthesis of the Starting Material: 2,5-Dichloronicotinic Acid and its Acyl Chloride

The synthesis of 2,5-dichloronicotinic acid can be achieved from precursors such as 2,3-dichloro-5-(trichloromethyl)pyridine.

Experimental Protocol (General for Acyl Chloride Formation):

-

2,5-Dichloronicotinic acid can be converted to its more reactive acyl chloride, 2,5-dichloronicotinoyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reduction of 2,5-Dichloronicotinoyl Chloride

The Rosenmund reduction is a highly effective method for the selective reduction of an acyl chloride to an aldehyde.

Experimental Protocol (General):

-

Catalyst Preparation: The Rosenmund catalyst is typically palladium supported on barium sulfate (Pd/BaSO₄).[8] The catalyst is often "poisoned" with a substance like quinoline-sulfur or thiourea to prevent over-reduction of the aldehyde to an alcohol.[8][9]

-

Reduction: The 2,5-dichloronicotinoyl chloride is dissolved in an inert solvent (e.g., toluene or xylene) and hydrogen gas is bubbled through the solution in the presence of the Rosenmund catalyst.[10] The reaction is typically carried out at an elevated temperature.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting this compound can be purified by distillation or crystallization.

Quantitative Data for Rosenmund Reduction:

| Parameter | Value | Reference |

| General Yield Range | Can be up to 90% with a base to remove HCl | [10] |

Logical Relationship for Route B

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 4. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 8. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. juniperpublishers.com [juniperpublishers.com]

Unraveling the Chemistry of 2,5-Dichloronicotinaldehyde: A Guide to its Reaction Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinaldehyde, a halogenated pyridine derivative, serves as a critical building block in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and an aldehyde group on the pyridine ring, govern its reactivity and the formation of various transient intermediates. Understanding these intermediates is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This technical guide provides an in-depth exploration of the core reaction intermediates of this compound, supported by plausible mechanistic insights and experimental considerations.

While specific, detailed experimental protocols and extensive quantitative data for the reaction intermediates of this compound are not extensively documented in publicly available literature, this guide extrapolates from the known reactivity of similar aromatic aldehydes and halogenated pyridines to provide a robust theoretical framework.

Core Reactivity and Plausible Intermediates

The reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde carbon and the susceptibility of the chlorinated pyridine ring to nucleophilic aromatic substitution.

Reactions at the Aldehyde Group

The formyl group is a primary site for nucleophilic attack, leading to the formation of tetrahedral intermediates.

Table 1: Plausible Intermediates from Reactions at the Aldehyde Group

| Reaction Type | Nucleophile | Intermediate Structure | Subsequent Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Alkoxide | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Betaine/Oxaphosphetane | Alkene |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malonic esters) | Carbanion adduct | α,β-Unsaturated compound |

| Reductive Amination | Amine (R-NH₂) in the presence of a reducing agent | Imine/Iminium ion | Secondary or Tertiary Amine |

| Acetal Formation | Alcohol (R-OH) in the presence of an acid catalyst | Hemiacetal | Acetal |

Experimental Protocol: General Considerations for Nucleophilic Addition to this compound

A generalized procedure for a Grignard reaction, a common nucleophilic addition, is outlined below.

-

Apparatus: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Reagents:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide) in a suitable solvent (e.g., THF or diethyl ether)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

-

Procedure: a. Dissolve this compound in the anhydrous solvent in the reaction flask. b. Cool the solution to 0°C using an ice bath. c. Add the Grignard reagent dropwise to the stirred solution. The reaction is often exothermic. d. After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended). e. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by a suitable method, such as column chromatography.

Logical Workflow for Aldehyde-Centered Reactions

Caption: Nucleophilic addition to the aldehyde group.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atoms. The positions ortho and para to the electron-withdrawing groups are generally the most activated.

Plausible Meisenheimer Intermediate

In an SNAr reaction, the nucleophile attacks the carbon bearing a leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Table 2: Factors Influencing Regioselectivity in SNAr of this compound

| Factor | Influence on Regioselectivity |

| Position of Chlorine | The chlorine at the 2-position is generally more activated towards nucleophilic attack due to its proximity to the electron-withdrawing pyridine nitrogen. |

| Nucleophile | Stronger, harder nucleophiles may favor attack at the more electron-deficient position. |

| Reaction Conditions | Temperature and solvent can influence the reaction rate and, in some cases, the regioselectivity. |

Experimental Protocol: General Considerations for SNAr on this compound

A general procedure for the substitution of a chlorine atom with an amine is provided.

-

Apparatus: A sealable reaction vessel is often required for reactions at elevated temperatures.

-

Reagents:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine)

-

A base (e.g., potassium carbonate or triethylamine) to neutralize the HCl formed.

-

A high-boiling point solvent (e.g., DMSO, DMF, or NMP).

-

-

Procedure: a. Combine this compound, the amine, and the base in the solvent. b. Heat the reaction mixture to the desired temperature (e.g., 80-120°C). c. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into water and extract the product with an organic solvent. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the product by crystallization or column chromatography.

Signaling Pathway for SNAr Reaction

Caption: Formation of a Meisenheimer intermediate.

Conclusion

The reaction intermediates of this compound are central to its synthetic utility. While direct experimental data on these transient species is scarce, a strong understanding of fundamental organic reaction mechanisms allows for the prediction of their formation and reactivity. The aldehyde functionality readily forms tetrahedral intermediates upon nucleophilic attack, while the dichlorinated pyridine ring undergoes nucleophilic aromatic substitution via Meisenheimer-like intermediates. For researchers in drug development, a thorough grasp of these principles is essential for the rational design of synthetic routes to novel and potent pharmaceutical agents. Further detailed mechanistic studies, including kinetic analysis and computational modeling, would provide deeper insights into the precise nature of these reaction intermediates.

An In-depth Technical Guide to the Electrophilic Substitution of Dichloropyridines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloropyridines are a critical class of heterocyclic compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Their reactivity is significantly influenced by the presence of two electron-withdrawing chlorine atoms and the inherent electron-deficient nature of the pyridine ring. While nucleophilic aromatic substitution (SNAr) of dichloropyridines is a well-established and extensively studied area, their electrophilic substitution presents a greater challenge due to the deactivated nature of the ring system.

This technical guide provides a comprehensive overview of the electrophilic substitution of dichloropyridines. It delves into the underlying principles governing their reactivity, the regioselectivity of these reactions, and the strategies employed to achieve successful substitution. This document consolidates available data, presents detailed experimental protocols for key reactions, and utilizes visualizations to illustrate reaction pathways and logical relationships, serving as an essential resource for researchers in organic synthesis and drug development.

Introduction: The Challenge of Electrophilic Substitution on Dichloropyridines

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene. The electronegative nitrogen atom reduces the electron density of the ring, making it less nucleophilic. The presence of two strongly electron-withdrawing chlorine atoms in dichloropyridines further deactivates the ring, rendering electrophilic substitution reactions particularly challenging.

Under typical electrophilic substitution conditions, the pyridine nitrogen can also be protonated or coordinate to a Lewis acid catalyst, creating a positively charged pyridinium species that is even more deactivated towards electrophilic attack. Consequently, harsh reaction conditions are often necessary, and yields can be low.

Despite these challenges, functionalization of dichloropyridines through electrophilic substitution is a valuable tool for accessing a diverse range of substituted pyridine derivatives. This guide will explore the primary strategies and specific examples of successful electrophilic substitutions on these important heterocyclic scaffolds.

General Principles of Reactivity and Regioselectivity

The outcome of electrophilic substitution on dichloropyridines is governed by a combination of electronic and steric factors.

Electronic Effects:

-

Deactivation: The two chlorine atoms and the pyridine nitrogen atom strongly deactivate the ring towards electrophilic attack through their inductive electron-withdrawing effects (-I).

-

Directing Effects: The chlorine atoms are ortho, para-directing deactivators due to the lone pairs of electrons that can be donated through resonance (+M effect). However, in the highly deactivated dichloropyridine system, the inductive effect dominates. The nitrogen atom directs electrophilic attack to the meta-positions (C-3 and C-5).

Regioselectivity: The position of electrophilic attack is determined by the relative stability of the Wheland intermediate (the sigma complex). The combined directing effects of the two chlorine atoms and the pyridine nitrogen determine the preferred site of substitution.

Strategies to Enhance Reactivity:

-

N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide significantly enhances the reactivity of the ring towards electrophilic substitution. The N-oxide group is a strong activating group that directs electrophilic attack to the C-4 (para) and C-2/C-6 (ortho) positions. Subsequent deoxygenation of the N-oxide provides the substituted pyridine.

-

Harsh Reaction Conditions: The use of strong acids, high temperatures, and potent electrophiles can overcome the inherent unreactivity of the dichloropyridine ring.

-

Metalation-Electrophilic Quench: An alternative to direct electrophilic aromatic substitution is the deprotonation of an acidic C-H bond with a strong base to form a pyridyllithium or related organometallic species, which then reacts with an electrophile.

Electrophilic Substitution Reactions of Dichloropyridines

This section details specific examples of electrophilic substitution reactions on dichloropyridines, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration

Nitration is one of the more feasible electrophilic substitution reactions for dichloropyridines, typically requiring strong nitrating agents and elevated temperatures.

Table 1: Nitration of Dichloropyridines

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| 2,6-Dichloropyridine | Concentrated H₂SO₄, Fuming HNO₃, 65 °C, 2 h | 2,6-Dichloro-3-nitropyridine | Not specified | [1] |

| 2,6-Dichloropyridine | H₂SO₄, HNO₃ (30%), Sulfamic acid, 110-120 °C, 30 h | 2,6-Dichloro-3-nitropyridine | 82% | [2] |

| 2,6-Dichloropyridin-4-amine | Concentrated H₂SO₄, 70% HNO₃, -5 °C to RT | 2,6-Dichloro-3-nitro-4-aminopyridine | 94% | [3] |

Experimental Protocol: Nitration of 2,6-Dichloropyridine [2]

-

Reaction Setup: To a reaction vessel, add 2,6-dichloropyridine (0.2 mol), 30% nitric acid (0.2 mol), sulfuric acid (89.0 g), and sulfamic acid (194 mg, 1 mol%).

-

Reaction: Heat the mixture to 110-120 °C and maintain for 30 hours.

-

Work-up: Cool the reaction mixture to room temperature and slowly pour it into ice water.

-

Isolation: Filter the resulting precipitate and wash the filter cake with cold water until neutral. The off-white solid obtained is 2,6-dichloro-3-nitropyridine.

-

Characterization: The product can be characterized by its melting point (58-61 °C) and purity can be assessed by liquid chromatography.

Halogenation

Direct electrophilic halogenation of dichloropyridines is challenging. Alternative methods, such as substitution on activated N-oxides or metalated intermediates, are often employed.

Sulfonation

Direct sulfonation of dichloropyridines is not well-documented in the literature, likely due to the harsh conditions required which can lead to decomposition. An alternative approach involves the synthesis of chloropyridine sulfonic acids from corresponding hydroxypyridine sulfonic acids.

Experimental Protocol: Synthesis of 4-Chloropyridine-3-sulfonyl chloride from 4-Hydroxypyridine-3-sulfonic acid [4]

-

Reaction Setup: A mixture of 4-hydroxypyridine-3-sulfonic acid (6.40 mol), phosphorus oxychloride (22.7 mol), and phosphorus trichloride (15.4 mol) is heated to reflux (approx. 80 °C).

-

Chlorination: Chlorine gas (12.98 mol) is passed into the reaction mixture over about 3 hours, causing the temperature to rise to about 100 °C.

-

Reaction Completion: The mixture is stirred under reflux for 24 hours, with the temperature increasing to 110 °C.

-

Work-up: Phosphorus oxychloride is distilled off under vacuum. The residue is taken up in ethylene chloride and washed with water.

-

Isolation: The organic solvent is distilled off to yield 4-chloropyridine-3-sulfonyl chloride.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on highly deactivated pyridine rings.[5] The Lewis acid catalysts required for these reactions preferentially coordinate to the pyridine nitrogen, further deactivating the ring and preventing the desired electrophilic substitution. No successful examples of direct Friedel-Crafts reactions on dichloropyridines have been found in the reviewed literature.

Activation via N-Oxide Formation

The formation of a pyridine N-oxide is a powerful strategy to activate the ring for electrophilic substitution. The N-oxide group acts as an internal Lewis base, preventing coordination of the catalyst to the nitrogen, and it is a strong resonance-donating group, increasing the electron density at the C-2, C-4, and C-6 positions.

Table 2: Electrophilic Substitution of Pyridine N-Oxides

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Pyridine N-oxide | Fuming HNO₃, conc. H₂SO₄, 125-130 °C, 3 h | 4-Nitropyridine N-oxide | 42% | [6] |

| 3,5-Dibromopyridine N-oxide | Fuming HNO₃, H₂SO₄ | 3,5-Dibromo-4-nitropyridine N-oxide | Not specified | [7] |

Experimental Protocol: Synthesis of 2,6-Dichloropyridine N-oxide

-

Reaction Setup: To a solution of 2,6-dichloropyridine (50 g) in dichloromethane (400 ml) at 0-5 °C, add m-chloroperoxybenzoic acid (87.5 g) at 0 °C.

-

Reaction: Stir the mixture at 20-25 °C for 24 hours.

-

Work-up: Monitor the reaction by TLC. After completion, the reaction mixture can be worked up to isolate the product.

-

Isolation and Purification: The product, 2,6-dichloropyridine N-oxide, is obtained as a pale yellow crystalline powder. Purity can be confirmed by LC-MS and NMR.

Metalation-Electrophilic Quench: An Alternative Strategy

For isomers like 3,5-dichloropyridine, where direct electrophilic substitution is particularly difficult, a metalation-electrophilic quench strategy is highly effective. This involves the regioselective deprotonation of the most acidic proton, typically at the C-4 position, followed by the introduction of an electrophile.

Experimental Protocol: C-4 Functionalization of 3,5-Dichloropyridine [8]

-

Lithiation: Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C. Add a solution of 3,5-dichloropyridine in anhydrous THF dropwise to the LDA solution and stir for 1-2 hours at -78 °C.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise at -78 °C.

-

Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Isolation: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Conclusion

The electrophilic substitution of dichloropyridines is a challenging yet synthetically valuable transformation. The strong deactivating effect of the two chlorine atoms and the pyridine nitrogen necessitates either harsh reaction conditions or the use of activating strategies. Direct nitration of 2,6-dichloropyridine has been successfully demonstrated. For other isomers and other types of electrophilic substitutions, the formation of pyridine N-oxides provides a reliable method to activate the ring and control regioselectivity. Furthermore, the metalation-electrophilic quench approach offers a powerful alternative for the functionalization of specific positions, such as the C-4 position of 3,5-dichloropyridine.

This guide provides a foundational understanding and practical protocols for researchers exploring the electrophilic functionalization of dichloropyridines. A thorough understanding of the principles outlined herein will empower scientists to strategically design and execute synthetic routes to novel and complex pyridine derivatives for applications in drug discovery and materials science.

References

- 1. scribd.com [scribd.com]

- 2. Friedel-Crafts Alkylation [organic-chemistry.org]

- 3. 2,4-Dichloropyridine | 26452-80-2 [chemicalbook.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. 1352508-08-7|4,5-Dichloropyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

- 6. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 7. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

The Synthesis of Substituted Nicotinic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted nicotinic acids, crucial scaffolds in pharmaceutical and materials sciences. It details established and modern synthetic routes, offering experimental protocols for key reactions. Quantitative data is presented in structured tables for comparative analysis. Furthermore, this guide visualizes key synthetic pathways and biological signaling cascades using Graphviz diagrams to facilitate a deeper understanding of the chemistry and its biological context.

Classical Approaches to Nicotinic Acid Ring Synthesis

The construction of the pyridine ring of nicotinic acid has been a long-standing area of research, with several classical methods remaining relevant for their robustness and versatility.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a two-step route to 2,3,6-trisubstituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which upon heating, undergoes cyclodehydration.[1][2] Modifications to this method have led to one-pot procedures, often catalyzed by Brønsted or Lewis acids, which proceed under milder conditions.[3][4]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine [3]

-

Reaction Setup: To a solution of the enamino ester (1.0 mmol) and the alkynone (1.1 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL), add the catalyst (e.g., 20 mol% ytterbium triflate or 15 mol% zinc bromide) if required.[2] For a catalyst-free approach, a mixture of the enamino ester and alkynone in acetic acid or on Amberlyst 15 ion exchange resin can be heated at 50°C.[3]

-

Reaction Conditions: Heat the mixture to the desired temperature (50°C for acid-catalyzed reactions, or reflux for Lewis acid-catalyzed reactions) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for the Bohlmann-Rahtz Synthesis

| Enamine Substrate | Alkynone Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Toluene/AcOH (5:1), 50°C | Ethyl 2-methyl-6-phenylnicotinate | 85 | [2] |

| Ethyl β-aminocrotonate | But-3-yn-2-one | Amberlyst 15, 50°C | Ethyl 2,6-dimethylnicotinate | 92 | [3] |

| 3-Aminopent-3-en-2-one | 4-(Trimethylsilyl)but-3-yn-2-one | Yb(OTf)₃ (20 mol%), Toluene, reflux | 2,3,6-Trimethyl-5-acetylpyridine | 78 | [2] |

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides a route to 2-hydroxynicotinic acid derivatives (2-pyridones). The classical approach involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. A more recent one-pot modification allows for the synthesis of 2-amino isonicotinic acids from 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride.[5]

Experimental Protocol: One-Pot Synthesis of 2-Amino-6-methyl-isonicotinic Acid [5]

-

Reaction Setup: In a reaction vessel, dissolve ethyl 3-amino-3-iminopropionate hydrochloride (1.0 equiv) in water. Add a solution of sodium hydroxide to adjust the pH to basic.

-

Condensation: To the above solution, add the 2,4-dioxo-carboxylic acid ethyl ester (e.g., ethyl 2,4-dioxopentanoate) (1.0 equiv) dropwise at 0-10°C.

-

Hydrolysis and Decarboxylation: After the initial condensation, heat the reaction mixture to 40-50°C and stir overnight.

-

Workup: Cool the reaction mixture and adjust the pH to 5-6 with concentrated hydrochloric acid to precipitate the product.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain the 2-amino-6-methyl-isonicotinic acid.

Table 2: Yields for the Guareschi-Thorpe Condensation of 2-Amino Isonicotinic Acids [5]

| 2,4-Dioxo-carboxylic Acid Ethyl Ester | Product | Yield (%) |

| Ethyl 2,4-dioxopentanoate | 2-Amino-6-methyl-isonicotinic acid | 76 |

| Ethyl 2,4-dioxo-5-methylhexanoate | 2-Amino-6-isopropyl-isonicotinic acid | 72 |

| Ethyl 2,4-dioxo-3-methylpentanoate | 2-Amino-5,6-dimethyl-isonicotinic acid | 68 |

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[6][7]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [6]

-

Preparation of N-phenacylpyridinium bromide: To a solution of acetophenone (1.0 equiv) in acetone, add bromine (1.0 equiv) dropwise at 0°C. After the reaction is complete, remove the solvent under reduced pressure. Dissolve the resulting α-bromoacetophenone in a suitable solvent and add pyridine (1.1 equiv). Stir for 1-2 hours at room temperature. Collect the precipitated N-phenacylpyridinium bromide by filtration and dry under vacuum.

-

Kröhnke Reaction: In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and ammonium acetate (10 equiv) in glacial acetic acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture and pour it into ice water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.

Table 3: Representative Yields for the Kröhnke Pyridine Synthesis [6][7]

| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Product | Yield (%) |

| N-phenacylpyridinium bromide | Chalcone | 2,4,6-Triphenylpyridine | 85 |

| N-(2-oxopropyl)pyridinium bromide | Benzalacetone | 2,4-Dimethyl-6-phenylpyridine | 75 |

| N-(thien-2-ylcarbonylmethyl)pyridinium bromide | 1-(Thien-2-yl)-3-phenylprop-2-en-1-one | 2,6-Di(thien-2-yl)-4-phenylpyridine | 60 |

Modern Synthetic Methods

Modern synthetic organic chemistry has introduced powerful tools for the functionalization of the nicotinic acid scaffold, enabling the synthesis of a diverse range of derivatives with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of 5-arylnicotinic acids from 5-bromonicotinic acid and arylboronic acids.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid [8]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.2 equiv), a base (e.g., potassium phosphate, 3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add degassed solvent (e.g., DMF) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture, dilute with water, and acidify with 1M HCl to precipitate the product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Table 4: Representative Yields for the Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid [8]

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 89 |

| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 82 |

Biological Context: Nicotinic Acid Signaling

Nicotinic acid and its derivatives exert their biological effects primarily through the G-protein coupled receptor GPR109A (also known as HCA₂).[1] Activation of GPR109A is central to the therapeutic effects of nicotinic acid, including its anti-inflammatory and lipid-modifying properties.[9]

Upon agonist binding, GPR109A couples to a Gi-type G-protein, leading to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[10] The Gβγ subunit can recruit G protein-coupled receptor kinase 2 (GRK2), which phosphorylates the receptor. This phosphorylation event promotes the binding of arrestin3, leading to receptor internalization and potentially initiating downstream signaling cascades, such as the activation of the ERK1/2 MAP kinase pathway.[1][10]

Structure-Activity Relationships and Synthetic Strategy

The biological activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new therapeutic agents. For instance, the anti-inflammatory and analgesic properties of 2-substituted phenylnicotinic acids are significantly influenced by the substituent on the phenyl ring.[11] Similarly, the affinity of agonists for GPR109A is sensitive to the size and electronic properties of the substituents.[12]

The choice of synthetic strategy is therefore dictated by the desired substitution pattern and the target biological activity.

References

- 1. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 3. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. research.monash.edu [research.monash.edu]

- 9. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Pyridine-Based Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold as a Privileged Core in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] It is considered a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs and biologically active compounds.[3][4] The unique physicochemical properties of the pyridine nucleus—including its basicity, hydrogen bonding capability, aromaticity for π-π stacking, and dipole moment—make it an exceptionally versatile component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

The nitrogen atom enhances aqueous solubility and allows for crucial hydrogen bond interactions with biological targets like enzymes and receptors.[1][5] Furthermore, the pyridine ring often serves as a bioisostere for a phenyl ring, enabling chemists to modulate potency and metabolic stability while maintaining structural architecture.[1][4] Consequently, pyridine derivatives are integral to drugs treating a vast range of conditions, including cancers, bacterial and fungal infections, viral diseases, and inflammatory disorders.[2][6][7][8] Between 2014 and 2023, 54 pyridine-bearing drugs were approved by the US FDA, with the largest category being anticancer agents.[7]

Synthetic Methodologies for Pyridine Scaffolds

The construction and functionalization of the pyridine ring are critical steps in the synthesis of novel therapeutic agents. Both classical and modern synthetic strategies are employed to generate diverse libraries of pyridine-based compounds.

Classical Synthesis Routes

-

Hantzsch Dihydropyridine Synthesis: A well-established method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

-

Kröhnke Pyridine Synthesis: This versatile method utilizes α-picolinium salts to react with α,β-unsaturated ketones in the presence of ammonium acetate to yield substituted pyridines.

-

Guareschi-Thorpe Condensation: This reaction between a cyanoacetamide and a 1,3-diketone produces a 2-pyridone, a common pyridine derivative.

Modern Functionalization Techniques

Modern drug discovery often relies on the late-stage functionalization of a pre-existing pyridine core. Transition-metal-catalyzed cross-coupling reactions are indispensable tools for this purpose.

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds between a halopyridine and a boronic acid/ester.

-

Buchwald-Hartwig Amination: For the synthesis of aminopyridines from halopyridines and amines.

-